molecular formula C27H26N2O4 B15034356 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15034356
M. Wt: 442.5 g/mol
InChI Key: DEQQNVWLDDHBPC-WJTDDFOZSA-N
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Description

This compound is a synthetic pyrrolone derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with multiple aromatic and functional groups. Key structural features include:

  • 4-Ethoxy-3-methylbenzoyl group: Positioned at the 4-position of the pyrrolone ring, this moiety introduces steric bulk and modulates electronic properties via the ethoxy (electron-donating) and methyl (steric) substituents.
  • 3-Hydroxy group: A polar functional group that enhances solubility and may participate in hydrogen bonding.
  • 5-(4-Methylphenyl) group: A hydrophobic para-methyl-substituted aryl ring contributing to lipophilicity.

The compound’s molecular formula is C₃₂H₃₂N₂O₄ (calculated based on analogous structures), with an average mass of ~508.6 g/mol. Its synthesis typically involves multi-step condensation and cyclization reactions, as seen in structurally related analogs .

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O4/c1-4-33-22-12-11-21(14-18(22)3)25(30)23-24(20-9-7-17(2)8-10-20)29(27(32)26(23)31)16-19-6-5-13-28-15-19/h5-15,24,30H,4,16H2,1-3H3/b25-23+

InChI Key

DEQQNVWLDDHBPC-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include ethyl bromide, methylbenzoyl chloride, and pyridine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it might inhibit certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 4-aroyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, where structural variations at the 1-, 4-, and 5-positions significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound ID Substituents (Position) Molecular Formula Melting Point (°C) m/z [M+H]+ Yield (%) Key Features
Target Compound 4-(4-Ethoxy-3-methylbenzoyl), 5-(4-methylphenyl), 1-(pyridin-3-ylmethyl) C₃₂H₃₂N₂O₄* N/A N/A N/A Balanced lipophilicity and polarity; pyridinylmethyl enhances bioavailability
Compound 20 4-(4-Methylbenzoyl), 5-(4-tert-butylphenyl), 1-(2-hydroxypropyl) C₂₅H₃₀NO₄ 263–265 408.2273 62 tert-Butyl increases hydrophobicity; high melting point due to symmetry
Compound 23 4-(4-Methylbenzoyl), 5-(4-trifluoromethoxyphenyl), 1-(2-hydroxypropyl) C₂₂H₂₁F₃NO₅ 246–248 436.1570 32 Trifluoromethoxy enhances electron-withdrawing effects; moderate yield
Compound 26 4-(4-Methylbenzoyl), 5-(2,4-bis-trifluoromethylphenyl), 1-(2-hydroxypropyl) C₂₃H₂₀F₆NO₄ 204–206 488.1429 21 Bulky bis-CF₃ groups reduce yield; lower melting point due to steric hindrance
Compound 38 4-(3-Methylbenzoyl), 5-(4-isopropylphenyl), 1-(2-hydroxypropyl) C₂₄H₂₈NO₄ 221–223 394.2122 17 Isopropyl enhances lipophilicity; low yield due to steric effects
Compound 41 4-(2-Ethoxybenzoyl), 5-(4-isopropylphenyl), 1-(2-hydroxypropyl) C₂₅H₃₀NO₅ 128–130 424.2231 44 Ortho-ethoxy disrupts planarity; lower melting point and moderate yield
4-(4-Butoxy-3-methylbenzoyl), 5-(4-ethylphenyl), 1-(pyridin-3-ylmethyl) C₃₃H₃₄N₂O₄ N/A N/A N/A Longer butoxy chain increases lipophilicity vs. ethoxy in target compound

*Inferred from analogs in .

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 23) reduce melting points compared to electron-donating groups (e.g., tert-butyl in Compound 20) due to disrupted crystal packing .
  • Bulky substituents (e.g., bis-CF₃ in Compound 26) further lower melting points by introducing steric strain .

Impact on Synthesis Yields :

  • Steric hindrance (e.g., isopropyl in Compound 38) correlates with lower yields (~17%), whereas less hindered analogs (e.g., Compound 20) achieve higher yields (62%) .

Bioavailability and Solubility :

  • The pyridin-3-ylmethyl group in the target compound and likely enhances aqueous solubility compared to hydroxypropyl substituents in Compounds 20–41, which rely on hydroxyl groups for polarity .

SAR Trends :

  • Para-substituted aryl groups (e.g., 4-methylphenyl in the target compound) favor π-π stacking interactions in target binding, while ortho-substitutions (e.g., 2-ethoxy in Compound 41) may reduce affinity due to steric clashes .

Research Findings and Methodological Insights

  • Structural Characterization : Analogs in this class are routinely characterized via high-resolution mass spectrometry (HRMS) and melting point analysis, as demonstrated in . X-ray crystallography (using SHELX ) and computational tools like Multiwfn aid in elucidating electronic and steric profiles.
  • Biological Relevance : While specific data for the target compound is unavailable, analogs with pyridinylmethyl groups (e.g., ) show promise in kinase inhibition due to nitrogen-mediated hydrogen bonding.

Biological Activity

The compound 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one , with the CAS number 609794-61-8 , is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C30H31NO5
  • Molecular Weight : 485.57 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with various functional groups, which contribute to its biological properties.

Biological Activity Overview

Research into this compound's biological activity has highlighted several key areas:

1. Antimicrobial Activity

Studies have indicated that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. In vitro tests demonstrated that modifications to the side chains can enhance antibacterial efficacy, particularly against resistant strains of bacteria .

2. Antioxidant Properties

The antioxidant capacity of similar compounds has been assessed through various assays, including DPPH and ABTS radical scavenging tests. These tests suggest that the presence of hydroxyl groups in the structure may play a crucial role in neutralizing free radicals, thereby offering potential protective effects against oxidative stress-related diseases .

3. Enzyme Inhibition

Pyrrolidine derivatives have been investigated for their inhibitory effects on key enzymes related to various diseases:

  • Cholinesterase Inhibition : Some studies report moderate to strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative disorders like Alzheimer's disease .
  • Cyclooxygenase (COX) Inhibition : Compounds with similar scaffolds have shown promise in inhibiting COX enzymes, which are involved in inflammatory processes .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to the target compound:

StudyFindings
Mehdi et al. (2013)Identified that similar pyrrolidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, suggesting a broad-spectrum antimicrobial potential .
Dawood et al. (2020)Reported antiviral activities for related compounds against herpes simplex virus type 1 (HSV-1), with some derivatives reducing plaque formation significantly .
Wu et al. (2020)Evaluated the efficacy of pyrrolidine-based compounds against tobacco mosaic virus, showing promising results at low concentrations .

The biological activities of this compound may be attributed to several mechanisms:

  • Interaction with Biological Targets : The structural features allow for interaction with various enzymes and receptors, modulating their activity.
  • Radical Scavenging : The presence of hydroxyl groups enhances electron donation capabilities, allowing these compounds to neutralize free radicals effectively.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step procedures involving condensation reactions. For example, substituted benzaldehydes (e.g., 4-methylbenzaldehyde) are reacted with ethyl acetoacetate and other reagents under specific conditions. Key intermediates are purified using column chromatography and characterized via melting point analysis, mass spectrometry (e.g., ESI-MS), and NMR spectroscopy. Yields typically range from 47% to 62%, depending on substituents and reaction optimization .

Q. How is the purity of the compound validated in academic research?

Purity is confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Structural identity is verified via spectroscopic methods:

  • Mass spectrometry : Exact mass matching (e.g., m/z 386.1232 [M+H]⁺ observed vs. 386.1081 calculated for a derivative) .
  • Melting point consistency : Sharp melting points (e.g., 235–237°C) indicate high crystallinity and purity .

Q. What solvents and buffers are recommended for handling this compound in biological assays?

The compound is typically dissolved in DMSO for in vitro studies. For stability, ammonium acetate buffer (pH 6.5) is used in assays requiring aqueous conditions, as it minimizes degradation and maintains solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce side products?

  • Temperature control : Lowering reaction temperatures (e.g., room temperature for 3 hours) reduces side reactions like over-alkylation .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance condensation efficiency.
  • Purification : Gradient elution in column chromatography isolates the target compound from structurally similar byproducts .

Q. What structural modifications enhance the compound’s bioactivity, and how are they validated?

Substitutions on the benzoyl (e.g., 4-ethoxy vs. 4-methyl) or pyridinyl groups significantly impact activity. For example:

  • Electron-donating groups (e.g., 4-dimethylaminophenyl) increase solubility and binding affinity in hydrophobic pockets.
  • Bulkier substituents (e.g., 4-tert-butylphenyl) may sterically hinder target interactions, reducing efficacy . These effects are validated via structure-activity relationship (SAR) studies using in vitro assays and molecular docking simulations .

Q. How do crystallographic data resolve contradictions between computational models and experimental observations?

Single-crystal X-ray diffraction provides definitive bond lengths and angles, clarifying ambiguities in computational predictions. For example, deviations in dihedral angles between the pyrrol-2-one core and aryl substituents (observed in crystallography vs. DFT calculations) guide corrections to force-field parameters .

Q. What analytical methods are critical for detecting degradation products under varying pH conditions?

  • LC-MS/MS : Identifies hydrolyzed or oxidized derivatives (e.g., cleavage of the ethoxy group at acidic pH).
  • Stability-indicating assays : Accelerated degradation studies (40°C, 75% humidity) coupled with HPLC-DAD quantify degradation kinetics .

Methodological Considerations

  • Contradiction resolution : Discrepancies in melting points or spectral data between batches often arise from residual solvents (e.g., Et₂O or MeOH). Rigorous drying under vacuum (40°C, 24 hours) ensures consistency .
  • Safety protocols : Handling powdered compounds requires PPE (gloves, respirators) due to potential respiratory hazards. Storage in amber vials under nitrogen prevents photodegradation .

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